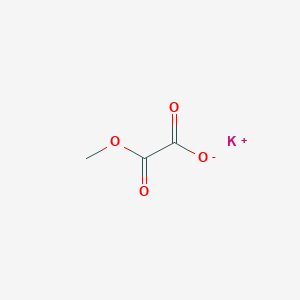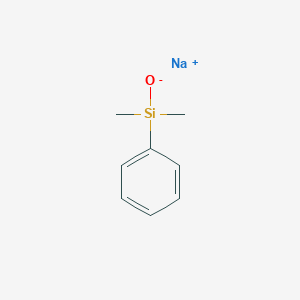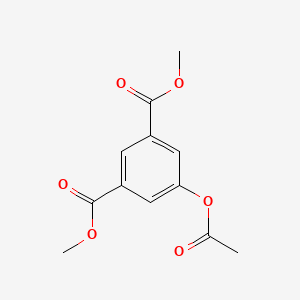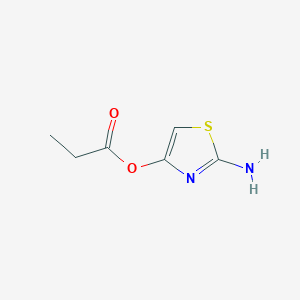
(2-Amino-1,3-thiazol-4-yl) propanoate
Overview
Description
(2-Amino-1,3-thiazol-4-yl) propanoate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1,3-thiazol-4-yl) propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1,3-thiazol-4-yl) propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Agricultural Applications : One study synthesized derivatives of β-amino acids with thiazole and other substituents. These compounds showed discrete antimicrobial activity. Notably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed growth, seed yield, and oil content (Mickevičius et al., 2013).
Combinatorial Chemistry for Drug Discovery : A study developed a method for synthesizing a combinatorial library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, which are potential candidates for drug discovery programs (Zhuravel et al., 2005).
Synthesis of Bromodifluoromethyl Thiazoles : Research on synthesizing 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, led to the creation of thiazoles useful in drug discovery. This study highlights the potential for synthesizing novel thiazole derivatives with applications in pharmacology (Colella et al., 2018).
Antimicrobial Polyurethane Coatings : A coumarin-thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, showed significant antimicrobial activity when incorporated into polymers, specifically in polyurethane varnish formulations. This has potential applications in antimicrobial coatings (El‐Wahab et al., 2014).
Corrosion Inhibition : Studies have explored thiazole derivatives for corrosion inhibition, particularly in iron. For instance, 2-aminothiazole derivatives showed promising results in inhibiting corrosion, backed by quantum chemical and molecular dynamics simulation studies (Kaya et al., 2016).
Green Corrosion Inhibitors : Novel amino acid-based imidazolium zwitterions, including derivatives of 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, were synthesized and showed high corrosion inhibition efficiency for mild steel. This highlights their potential as environmentally friendly corrosion inhibitors (Srivastava et al., 2017).
Luminescent Metal Complexes : A study reported the synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its application in creating luminescent metal complexes. These complexes were evaluated for their antibacterial and antifungal potential (Kanwal et al., 2020).
Antibacterial and Anthelmintic Activities : Another study synthesized 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, which exhibited significant antibacterial, antifungal, and anthelmintic activities (Amnerkar et al., 2015).
Antitumor Activity : Research on 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated their potential as antitumor agents, with several compounds showing high inhibitory effects in in vitro antiproliferative activity assays (Fengyun et al., 2015).
properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-5(9)10-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMTPKXRIIMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)
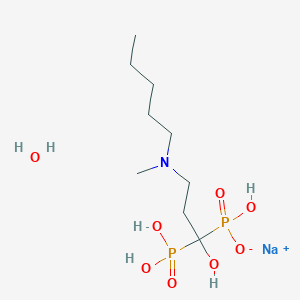
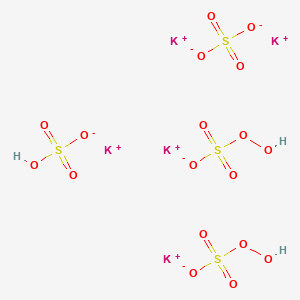
sulfuramidous acid](/img/structure/B7909054.png)
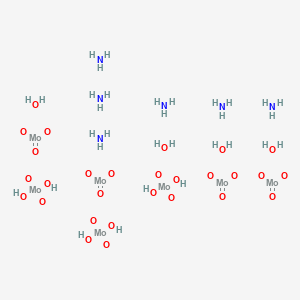
![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/structure/B7909063.png)

![tert-butyl [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B7909073.png)
![Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate](/img/structure/B7909076.png)

![Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B7909086.png)
